

Application Notes and Protocols for T-1095A in Streptozotocin-Induced Diabetic Models

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Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **T-1095A**, a potent sodium-glucose cotransporter (SGLT) inhibitor, in streptozotocin (STZ)-induced diabetic animal models. This document outlines the mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.

Introduction

T-1095A and its orally administered prodrug, T-1095, are synthetic derivatives of phlorizin that effectively inhibit renal Na^+ -glucose cotransporters.^[1] Upon oral administration, T-1095 is metabolized into its active form, **T-1095A**, which then suppresses SGLT activity in the kidneys.^[1] This inhibition of renal glucose reabsorption leads to increased urinary glucose excretion, thereby lowering blood glucose levels.^{[1][2][3]} T-1095 has demonstrated efficacy in improving hyperglycemia in streptozotocin (STZ)-induced diabetic rats, making it a valuable tool for studying glucose homeostasis and developing novel antidiabetic therapies.^{[1][2][4]}

Mechanism of Action

Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.^{[5][6]} It is taken up by beta cells via the GLUT2 glucose transporter.^{[7][8]} Inside the cells, STZ induces DNA alkylation and fragmentation, leading to a cascade of events that includes the depletion of NAD^+ and ATP, increased oxidative stress, and ultimately,

beta-cell necrosis.^[7] This destruction of beta cells results in insulin deficiency and hyperglycemia, mimicking the conditions of type 1 diabetes.^{[7][9]}

T-1095A acts primarily on the kidneys. By inhibiting SGLTs, specifically SGLT2 which is responsible for the majority of glucose reabsorption in the proximal tubule, **T-1095A** effectively reduces the amount of glucose reabsorbed back into the bloodstream.^{[2][3][10]} This leads to a significant increase in urinary glucose excretion and a corresponding decrease in blood glucose levels.^[1] Studies have also suggested that T-1095 can suppress the elevated renal GLUT2 levels observed in STZ-induced diabetic rats.^{[2][3]} This dual action of promoting glucose excretion and potentially modulating glucose transporter expression contributes to its antihyperglycemic effect. Furthermore, the correction of hyperglycemia by T-1095 has been shown to improve insulin sensitivity in skeletal muscle, suggesting it can help mitigate glucose toxicity.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing T-1095 in STZ-induced diabetic rat models.

Table 1: Effect of T-1095 on Blood Glucose and Hemoglobin A1c (HbA1c) in STZ-Induced Diabetic Rats

Treatment Group	Duration	Blood Glucose (mg/dL)	HbA1c (%)	Reference
STZ-Diabetic Control	4 weeks	Elevated	Elevated	[2]
T-1095 (0.03% in diet)	4 weeks	Significantly Reduced	Dose-dependently Decreased	[2]
T-1095 (0.1% in diet)	4 weeks	Significantly Reduced	Dose-dependently Decreased	[2]
STZ-Diabetic Control	8 weeks	Elevated	Elevated	[2]
T-1095 (0.1% in diet)	8 weeks	Reduced	Reduced	[2]

Table 2: Effect of T-1095 on Renal Parameters in STZ-Induced Diabetic Rats (8 weeks of treatment)

Parameter	STZ-Diabetic Control	T-1095 (0.1% in diet)	Reference
Urinary Albumin	Elevated	Prevented Elevation	[2]
Kidney Weight	Elevated	Prevented Elevation	[2]

Experimental Protocols

I. Induction of Diabetes with Streptozotocin (STZ) in Rats

This protocol describes the induction of a type 1 diabetes model using a single high dose of STZ.

Materials:

- Male Sprague-Dawley rats (or other appropriate strain)[\[11\]](#)

- Streptozotocin (STZ)
- Sterile 0.9% sodium chloride (saline)[[11](#)]
- Citrate buffer (pH 4.5)
- Blood glucose meter and test strips
- 10% sucrose water solution[[9](#)][[12](#)]

Procedure:

- Animal Acclimatization: House the rats in a controlled environment for at least one week to allow for acclimatization.
- Fasting: Fast the animals overnight (6-8 hours) before STZ injection. Ensure free access to water.[[9](#)][[12](#)][[13](#)]
- STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration. A common dose for inducing type 1 diabetes in rats is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[[7](#)][[9](#)][[12](#)][[13](#)] The solution should be protected from light.
- STZ Administration: Inject the freshly prepared STZ solution intraperitoneally.
- Post-Injection Monitoring and Hypoglycemia Prevention:
 - An initial transient hyperglycemia is followed by hypoglycemia within 8-24 hours post-injection.[[12](#)]
 - To prevent fatal hypoglycemia, replace drinking water with a 10% sucrose solution for 48 hours immediately after STZ administration.[[9](#)][[12](#)][[13](#)]
- Confirmation of Diabetes:
 - Measure blood glucose levels from the tail vein 48-72 hours after STZ injection.[[11](#)]

- Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., ≥ 15 mM or ≥ 250 mg/dL) are considered diabetic and can be used for the study.[11]
- Continue to monitor blood glucose levels and body weight weekly.[12]

II. Administration of T-1095

This protocol outlines the chronic administration of T-1095 mixed in the diet.

Materials:

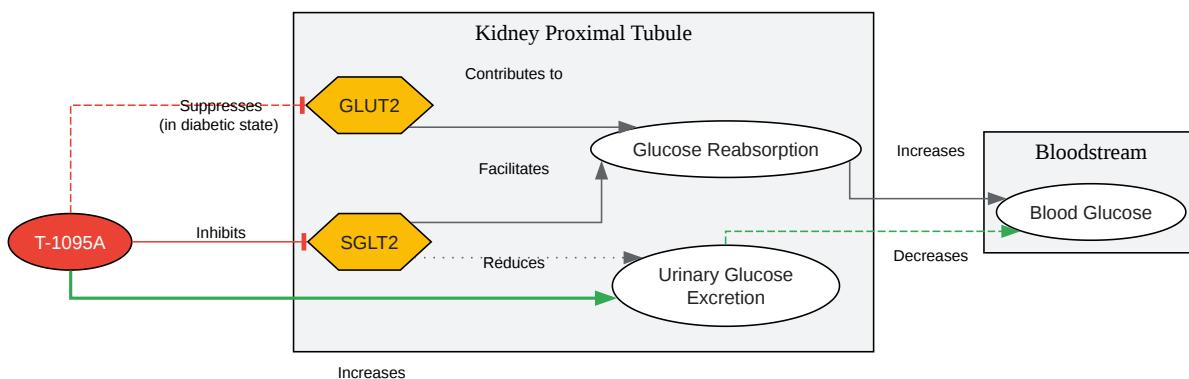
- STZ-induced diabetic rats
- Standard rodent chow
- T-1095 powder

Procedure:

- Diet Preparation:
 - Calculate the required amount of T-1095 to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% wt/wt).[2]
 - Thoroughly mix the T-1095 powder with the powdered or crushed standard rodent chow to ensure a homogenous mixture. Prepare fresh medicated diet regularly.
- Treatment Period:
 - Provide the T-1095 mixed diet and water ad libitum to the diabetic rats for the planned duration of the study (e.g., 4 to 8 weeks).[2][4]
 - A control group of STZ-induced diabetic rats should receive the standard diet without T-1095.
- Monitoring and Data Collection:
 - Monitor food and water intake, body weight, and blood glucose levels at regular intervals throughout the study.

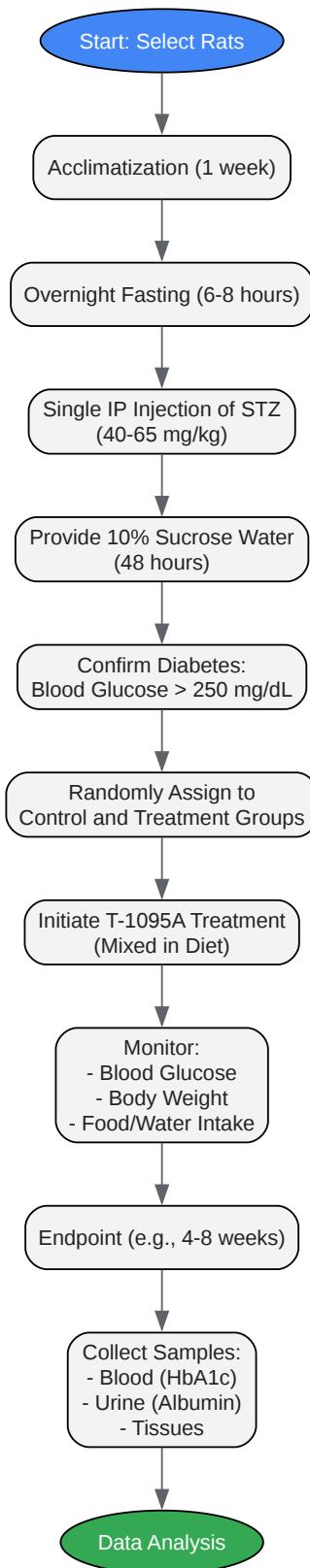
- At the end of the treatment period, collect blood samples for HbA1c analysis and urine for albumin measurement.
- Harvest tissues, such as the kidneys and skeletal muscle, for further histological or molecular analysis.

Visualizations



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Mechanism of **T-1095A** in the kidney.

[Click to download full resolution via product page](#)Workflow for using **T-1095A** in STZ models.

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